![molecular formula C11H11N3 B1380529 [2,4'-Bipyridin]-3-ylmethanamine CAS No. 1255635-03-0](/img/structure/B1380529.png)

[2,4'-Bipyridin]-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

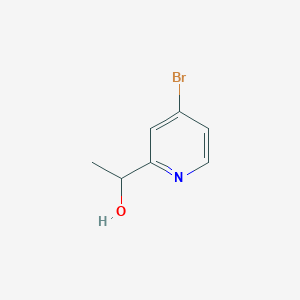

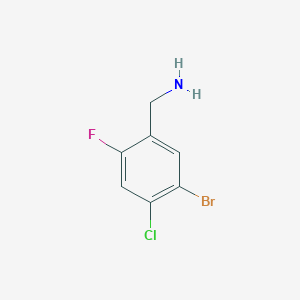

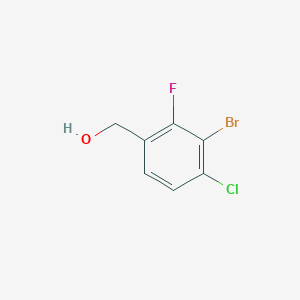

2,4'-Bipyridin]-3-ylmethanamine, also known as 2,4'-bipyridyl, is an organic compound that is widely used in laboratory experiments and research. It is a colorless solid that is soluble in organic solvents, and is a member of the pyridine family of compounds. 2,4'-bipyridyl has been used in numerous scientific studies, ranging from organic synthesis to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

[2,4’-Bipyridin]-3-ylmethanamine: is a bipyridine derivative, a class of compounds known for their ability to act as ligands in coordination chemistry . They can form complex structures with metals, which are crucial in catalysis. The nitrogen atoms in the bipyridine structure can coordinate to metal centers, facilitating reactions that are otherwise difficult to achieve. This has significant implications in industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Supramolecular Chemistry

The nitrogen atoms present in [2,4’-Bipyridin]-3-ylmethanamine can engage in non-covalent interactions, such as hydrogen or halogen bonds . This property is exploited in supramolecular chemistry to create larger structures with specific functions. These structures can be used for molecular recognition, which is vital in sensor technology and the development of novel materials with unique properties.

Chirality and Enantioseparation

Bipyridines can introduce chirality through ring functionalization or restricted rotation, known as atropisomerism . [2,4’-Bipyridin]-3-ylmethanamine can be utilized in this context to create chiral centers, which are essential in the field of asymmetric synthesis. This is particularly important for the pharmaceutical industry, where the chirality of a drug molecule can affect its efficacy and safety.

Electrochemical Applications

The bipyridine structure, when quaternized, forms viologens, which exhibit good electrochemical properties . [2,4’-Bipyridin]-3-ylmethanamine can potentially be modified to create viologen derivatives that are used in electrochromic devices, batteries, and solar energy conversion systems. Their redox properties make them suitable for use in electronic displays and smart windows that change color upon the application of an electrical current.

Herbicides and Bioactive Compounds

Viologens derived from bipyridines have been used as herbicides due to their ability to disrupt plant growth . Research into [2,4’-Bipyridin]-3-ylmethanamine could lead to the development of new bioactive compounds with herbicidal properties. Additionally, these compounds can be studied for their potential antimicrobial and antifungal activities, contributing to the field of agriculture and environmental science.

Material Chemistry and Nanotechnology

The ability of [2,4’-Bipyridin]-3-ylmethanamine to form complexes with metals can be harnessed in material chemistry to create novel nanomaterials . These materials can have applications in electronics, photonics, and as catalysts in chemical reactions. The compound’s potential to interact at the molecular level makes it a candidate for the design of molecular machines and devices.

Mecanismo De Acción

Target of Action

It’s worth noting that bipyridine compounds are often used in the field of chemistry due to their ability to act as ligands, forming complexes with metal ions

Mode of Action

It’s known that the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor

Biochemical Pathways

The specific biochemical pathways affected by [2,4’-Bipyridin]-3-ylmethanamine are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help us understand how a compound like [2,4’-Bipyridin]-3-ylmethanamine might interact with various biological systems.

Pharmacokinetics

A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), has been identified as a highly selective, cns penetrant, potent aak1 inhibitor with excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat

Action Environment

The action of [2,4’-Bipyridin]-3-ylmethanamine, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds, among others. Understanding how these factors influence the action of [2,4’-Bipyridin]-3-ylmethanamine can help optimize its use and potentially improve its efficacy and stability.

Propiedades

IUPAC Name |

(2-pyridin-4-ylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJIFXLXYCLKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4'-Bipyridin]-3-ylmethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)